molecular formula C22H30N6O4 B2834670 8-(4-ethylpiperazin-1-yl)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 844660-77-1

8-(4-ethylpiperazin-1-yl)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2834670
M. Wt: 442.52
InChI Key: QKOMIPILSCDQEH-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Background

The compound 8-(4-ethylpiperazin-1-yl)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, as part of the purine-2,6-dione derivatives, has been studied for various pharmacological properties.

Analgesic Activity

Studies have demonstrated the analgesic activity of certain purine-2,6-dione derivatives. For instance, a series of new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties showed significant analgesic activity in in vivo models like the writhing syndrome and the formalin tests. The benzylamide and 4-phenylpiperazinamide derivatives, in particular, exhibited analgesic and anti-inflammatory effects stronger than acetylic acid, a reference drug. These compounds also inhibited phosphodiesterase activity more effectively than theophylline, indicating their potential as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

8-(4-ethylpiperazin-1-yl)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O4/c1-4-26-10-12-27(13-11-26)21-23-19-18(20(30)25(3)22(31)24(19)2)28(21)14-16(29)15-32-17-8-6-5-7-9-17/h5-9,16,29H,4,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOMIPILSCDQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(N2CC(COC4=CC=CC=C4)O)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-ethylpiperazin-1-yl)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

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